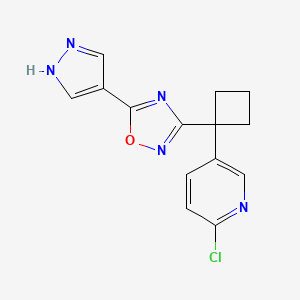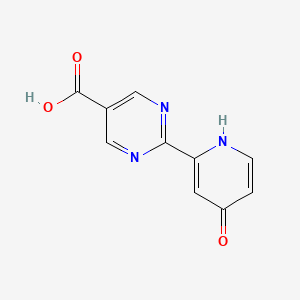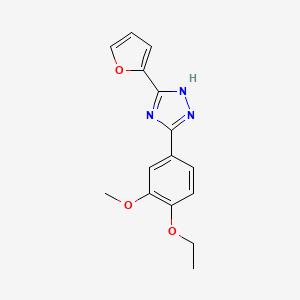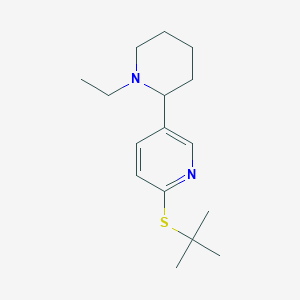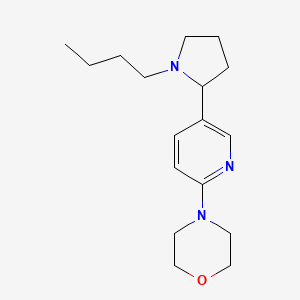
4-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a pyridine and pyrrolidine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)morpholine typically involves the reaction of pyridine derivatives with morpholine and pyrrolidine under controlled conditions. The process may include steps such as:
Formation of the Pyridine Intermediate: This involves the reaction of a suitable pyridine derivative with a butylpyrrolidine compound.
Cyclization: The intermediate is then cyclized with morpholine to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)morpholine: Similar structure but with an isobutyl group instead of a butyl group.
4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine: Contains a fluorine and isopropoxy group, used in different research contexts
Eigenschaften
Molekularformel |
C17H27N3O |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
4-[5-(1-butylpyrrolidin-2-yl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C17H27N3O/c1-2-3-8-19-9-4-5-16(19)15-6-7-17(18-14-15)20-10-12-21-13-11-20/h6-7,14,16H,2-5,8-13H2,1H3 |
InChI-Schlüssel |
NHSHSYMGWXTPSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCCC1C2=CN=C(C=C2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


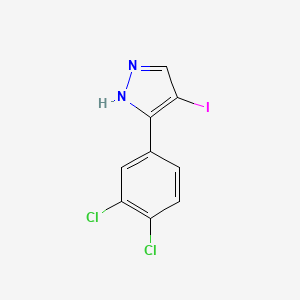
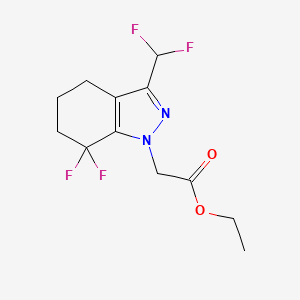
![6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11801938.png)


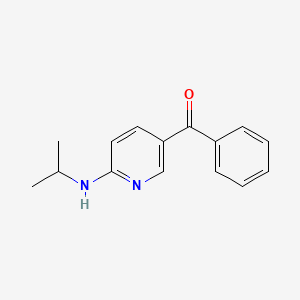
![6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11801960.png)
